molecular formula C9H18O4 B025729 1,2,3,4-Cyclopentanetetramethanol CAS No. 19690-68-7

1,2,3,4-Cyclopentanetetramethanol

Cat. No. B025729
CAS RN: 19690-68-7
M. Wt: 190.24 g/mol
InChI Key: UBHWOTAUDZDMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Cyclopentanetetramethanol (CPM) is a cyclic alcohol with the chemical formula C9H18O4. It is a colorless, viscous liquid with a sweet odor. CPM is a versatile compound that finds numerous applications in various fields, including organic synthesis, polymer chemistry, and material science.

Scientific Research Applications

1,2,3,4-Cyclopentanetetramethanol has been extensively studied for its potential applications in various fields of science. In organic synthesis, 1,2,3,4-Cyclopentanetetramethanol is used as a chiral building block for the synthesis of complex molecules. It can also be used as a reducing agent in the synthesis of aldehydes and ketones. In polymer chemistry, 1,2,3,4-Cyclopentanetetramethanol can be incorporated into polymer chains to improve their mechanical properties. In material science, 1,2,3,4-Cyclopentanetetramethanol can be used as a template for the synthesis of porous materials.

Mechanism Of Action

The mechanism of action of 1,2,3,4-Cyclopentanetetramethanol is not fully understood. However, it is believed that 1,2,3,4-Cyclopentanetetramethanol acts as a reducing agent and a nucleophile, which can react with electrophilic species. 1,2,3,4-Cyclopentanetetramethanol can also form complexes with metal ions, which can catalyze various chemical reactions.

Biochemical And Physiological Effects

1,2,3,4-Cyclopentanetetramethanol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals in vitro. 1,2,3,4-Cyclopentanetetramethanol has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. In addition, 1,2,3,4-Cyclopentanetetramethanol has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

1,2,3,4-Cyclopentanetetramethanol has several advantages for lab experiments. It is a stable and easily accessible compound, which can be synthesized in large quantities. 1,2,3,4-Cyclopentanetetramethanol is also a versatile compound that can be used in various fields of science. However, 1,2,3,4-Cyclopentanetetramethanol also has some limitations. It is a viscous liquid, which can make handling and purification difficult. 1,2,3,4-Cyclopentanetetramethanol is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the study of 1,2,3,4-Cyclopentanetetramethanol. One area of research is the development of new synthesis methods for 1,2,3,4-Cyclopentanetetramethanol, which can improve its yield and purity. Another area of research is the exploration of new applications of 1,2,3,4-Cyclopentanetetramethanol in various fields of science. For example, 1,2,3,4-Cyclopentanetetramethanol can be used as a template for the synthesis of novel materials with unique properties. Finally, the study of the mechanism of action of 1,2,3,4-Cyclopentanetetramethanol can provide insights into its potential applications in various biological systems.
Conclusion
In conclusion, 1,2,3,4-Cyclopentanetetramethanol is a versatile compound with numerous applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 1,2,3,4-Cyclopentanetetramethanol can provide valuable insights into the development of new materials, the synthesis of complex molecules, and the treatment of various diseases.

Synthesis Methods

The synthesis of 1,2,3,4-Cyclopentanetetramethanol involves the reaction between cyclopentadiene and formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Diels-Alder reaction, forming a cyclic intermediate, which is then converted to 1,2,3,4-Cyclopentanetetramethanol through a series of hydrolysis and reduction reactions. The yield of 1,2,3,4-Cyclopentanetetramethanol can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.

properties

CAS RN

19690-68-7

Product Name

1,2,3,4-Cyclopentanetetramethanol

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

[2,3,4-tris(hydroxymethyl)cyclopentyl]methanol

InChI

InChI=1S/C9H18O4/c10-2-6-1-7(3-11)9(5-13)8(6)4-12/h6-13H,1-5H2

InChI Key

UBHWOTAUDZDMRM-UHFFFAOYSA-N

SMILES

C1C(C(C(C1CO)CO)CO)CO

Canonical SMILES

C1C(C(C(C1CO)CO)CO)CO

synonyms

1,2,3,4-Cyclopentanetetramethanol(8CI)

Origin of Product

United States

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